molecular formula C23H22O7 B3636611 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate

Cat. No.: B3636611
M. Wt: 410.4 g/mol
InChI Key: AIEVXOBTXSGITQ-UHFFFAOYSA-N
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Description

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes a benzochromene core and a trimethoxybenzoate ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common method starts with the preparation of the benzochromene core, which can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. The trimethoxybenzoate ester group is then introduced through an esterification reaction, where the benzochromene core is reacted with 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The benzochromene core can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the benzoate ester can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways. Additionally, its anti-inflammatory effects could be mediated by the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

    4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: Similar structure but with an acetate ester group instead of a trimethoxybenzoate group.

    Ethyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy(phenyl)acetate: Contains an ethyl ester and phenyl group.

    6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl β-D-galactopyranoside: Features a β-D-galactopyranoside group.

Uniqueness

The uniqueness of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate lies in its specific combination of the benzochromene core and the trimethoxybenzoate ester group, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-26-19-10-13(11-20(27-2)21(19)28-3)22(24)29-14-8-9-16-15-6-4-5-7-17(15)23(25)30-18(16)12-14/h8-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEVXOBTXSGITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate
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6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate
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6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate
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6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate

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